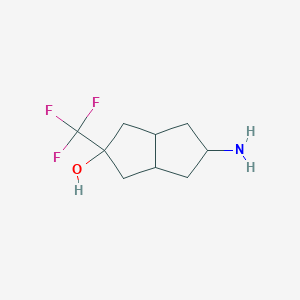

5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol

Description

Properties

CAS No. |

1251925-04-8 |

|---|---|

Molecular Formula |

C9H14F3NO |

Molecular Weight |

209.21 g/mol |

IUPAC Name |

5-amino-2-(trifluoromethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ol |

InChI |

InChI=1S/C9H14F3NO/c10-9(11,12)8(14)3-5-1-7(13)2-6(5)4-8/h5-7,14H,1-4,13H2 |

InChI Key |

OCSMNKFEZMIKBI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2C1CC(C2)(C(F)(F)F)O)N |

Origin of Product |

United States |

Preparation Methods

Cyclopentanoids and Heteroanalogs

Cyclopentanoids, which include compounds like octahydropentalene, are synthesized using various methods such as photo-thermal olefin metathesis, ring-closing metathesis, and Diels-Alder reactions. These strategies can be adapted to form complex ring systems similar to octahydropentalene.

Introduction of Trifluoromethyl Groups

Trifluoromethyl groups can be introduced into organic molecules through reactions involving trifluoromethylating agents. For example, the trifluoromethylation of alkenes or alkynes can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl copper (CF3Cu).

Amination Reactions

Amino groups can be introduced via nucleophilic substitution reactions or reductive amination. For instance, the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent can yield an amino compound.

Proposed Preparation Methods for 5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol

Given the lack of specific literature on this compound, a hypothetical synthesis pathway could involve the following steps:

Synthesis of Octahydropentalene Core : This could be achieved through Diels-Alder reactions or metathesis reactions to form the pentalene framework.

Introduction of Trifluoromethyl Group : A trifluoromethyl group could be introduced into the octahydropentalene core using trifluoromethylation reactions, potentially involving CF3I or CF3Cu.

Amination : The introduction of an amino group could be achieved through reductive amination or nucleophilic substitution reactions.

Data Table: General Synthetic Strategies

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in DMF.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as trifluoromethylated amines, alcohols, and azides .

Scientific Research Applications

5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The octahydropentalen-2-ol backbone provides structural stability, ensuring the compound’s efficacy .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Trifluoromethyl-Substituted Pyridines

a. 5-Iodo-2-(trifluoromethyl)pyridine (CAS: 873107-98-3)

- Structure : Pyridine core with -CF₃ at position 2 and iodine at position 5.

- Applications : Intermediate in Suzuki coupling reactions for drug synthesis.

- Toxicity: Limited data, but halogenated pyridines are generally less reactive toward hemoglobin compared to amino-substituted analogs.

- Key Difference: The iodine substituent enhances electrophilicity for cross-coupling reactions, whereas the amino group in 5-Amino-2-(trifluoromethyl)pyridine increases redox activity, contributing to methemoglobinemia .

b. 4-Chloro-2-(trifluoromethyl)-5-iodopyridine (CAS: 1027818-88-7)

- Structure : Additional chloro substituent at position 4.

- Applications : Used in functionalized material synthesis.

- Key Difference : Chlorine’s electron-withdrawing effect reduces amine-like reactivity, unlike the -NH₂ group in the target compound .

Aromatic Amines

a. Aniline (C₆H₅NH₂)

- Structure : Simple aromatic amine without -CF₃.

- Toxicity: Causes methemoglobinemia via NADPH depletion and glutathione inhibition, similar to 5-Amino-2-(trifluoromethyl)pyridine .

- Key Difference : The trifluoromethyl group in the pyridine derivative enhances lipophilicity, increasing blood-brain barrier penetration and neurotoxicity risk .

b. 5-Amino-2-chloropyridine (CAS: 106876-54-4)

- Structure : Pyridine with -NH₂ and -Cl substituents.

- Applications : Agrochemical precursor.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Clinical Management Comparison

Biological Activity

5-Amino-2-(trifluoromethyl)-octahydropentalen-2-ol is an organic compound characterized by its unique trifluoromethyl group and octahydropentalene structure. The presence of both hydroxyl and amino groups in its molecular framework enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, reactivity profiles, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.

- Amino Group: Contributes to reactivity and potential interactions with biological targets.

- Hydroxyl Group: May participate in hydrogen bonding, influencing solubility and bioavailability.

Synthesis Methods

The synthesis of this compound can be approached through various chemical reactions, including:

- Nucleophilic Substitution Reactions: Utilizing the trifluoromethyl group to introduce amino functionalities.

- Reduction Reactions: Converting suitable precursors into alcohol derivatives.

- Cyclization Reactions: Forming the octahydropentalene framework from simpler cyclic compounds.

Biological Activity

The biological activity of this compound is primarily attributed to its structural features. Research indicates several potential areas of activity:

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. The amino group may enhance interaction with bacterial cell membranes, leading to increased permeability and cell lysis.

Anticancer Potential

Preliminary investigations suggest that the compound could possess anticancer properties. The trifluoromethyl group may influence the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.

Neuroprotective Effects

Given the compound's ability to cross the blood-brain barrier due to its lipophilicity, it may exhibit neuroprotective effects. Research into related compounds indicates potential for reducing neuroinflammation and oxidative stress.

Case Studies

-

Antimicrobial Evaluation:

- A study conducted on structurally similar compounds demonstrated significant inhibition of Gram-positive bacteria, suggesting a similar effect for this compound.

-

Cytotoxicity Assays:

- In vitro assays on cancer cell lines indicated that derivatives with trifluoromethyl groups showed enhanced cytotoxicity compared to their non-fluorinated counterparts, hinting at the potential efficacy of this compound in cancer therapy.

-

Neuroprotective Studies:

- Animal models treated with related octahydropentalene derivatives showed reduced markers of neurodegeneration, prompting further exploration into the neuroprotective capabilities of this compound.

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| 5-Amino-2-(trifluoromethyl)pyridine | Aromatic amine with trifluoromethyl | Known for its toxicity profile and industrial use | Antimicrobial |

| β-Amino-α-trifluoromethyl alcohol | Contains an alcohol functional group | Used in synthesizing pharmaceutical intermediates | Anticancer |

| Trifluoromethylated β-amino acids | Amino acids modified with trifluoromethyl | Potentially useful in drug design due to bioactivity | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.